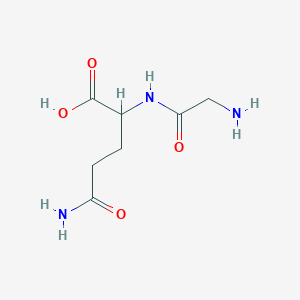

GLycyl-DL-glutamine

Description

Significance of Dipeptides as Precursors in Biological Systems

Dipeptides are recognized as important precursors in various biological systems. ontosight.ai They are essentially building blocks for more complex molecules like proteins and can also act as signaling molecules themselves. psu.edu The structure of dipeptides, with their peptide bond, confers specific properties that are central to their biological functions.

Glycyl-DL-glutamine, as a glutamine-containing peptide, offers advantages in research settings, particularly in cell culture. medchemexpress.com Free L-glutamine is known to be unstable in aqueous solutions, breaking down into ammonia (B1221849) and pyrrolidone carboxylic acid, the former of which can be toxic to cells in culture. thermofisher.comsigmaaldrich.com This degradation can negatively impact cell growth and the integrity of experimental results. thermofisher.comopenaccessjournals.com Dipeptides like Glycyl-L-glutamine are more stable substitutes for glutamine, ensuring a more consistent and controlled delivery of this crucial amino acid to cells. medchemexpress.comsigmaaldrich.comresearchgate.net This stability is advantageous for maintaining the health and viability of cell cultures over time. medchemexpress.com

In physiological contexts, di- and tripeptides can be more readily absorbed than free amino acids. psu.edu Short peptides can cross the intestinal barrier more efficiently, which is a significant factor in designing specialized diets and medical nutrition. psu.edu While free glutamine and glutamate (B1630785) are heavily utilized by the intestines, dipeptides can sometimes bypass this initial metabolism, allowing for wider distribution throughout the body. researchgate.netfrontiersin.org This differential absorption and metabolism highlight the unique physiological roles that dipeptides can play compared to their constituent free amino acids.

Historical and Current Trajectories in Dipeptide Research

The study of dipeptides has evolved, with initial research often focusing on their basic biochemical properties and roles in nutrition. More recently, the focus has expanded to include their specific functions in complex biological processes.

The use of glutamine-containing dipeptides like Glycyl-L-glutamine in cell culture has become more prevalent as researchers seek to optimize experimental conditions. medchemexpress.comsigmaaldrich.com The instability of free L-glutamine in culture media led to the exploration of more stable alternatives. thermofisher.comsigmaaldrich.comopenaccessjournals.com Studies have shown that dipeptides can support the growth of various mammalian cells, sometimes more effectively than free amino acids. medchemexpress.com For instance, in denervated cat superior cervical ganglia cultures, Glycyl-L-glutamine was observed to increase the proportion of certain forms of the enzyme acetylcholinesterase, suggesting a role in maintaining neuronal components. nih.gov

Recent research has shed light on the broader roles of glutamine and its peptide forms in intermediary metabolism. Glutamine is a versatile amino acid, crucial for nitrogen exchange, energy production, and the synthesis of nucleotides and other amino acids. mdpi.comnih.gov It is considered a "conditionally essential" amino acid, meaning its demand can exceed the body's ability to produce it during times of stress or illness. mdpi.comjpccr.euresearchgate.net

Glutamine peptides are being investigated for their potential to protect the intestinal barrier by influencing tight junctions, inflammation, and gut microbiota. researchgate.netmdpi.comnih.gov The metabolism of glutamine is also being explored in the context of cardiovascular health, where it plays a role in processes like cell proliferation and antioxidant defense. mdpi.com The ability of glutamine-derived metabolites to enter the Krebs cycle highlights its importance as an energy source for various cells. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13N3O4 | nih.gov |

| Molecular Weight | 203.20 g/mol | nih.gov |

| IUPAC Name | 5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | nih.gov |

| Synonyms | Glycylglutamine, Gly-Gln | nih.govcaymanchem.com |

| Physical Description | Solid | nih.gov |

Interactive Data Table: Key Research Findings on Glycyl-L-glutamine

| Research Area | Finding | Organism/System | Source |

| Cell Culture | More stable substitute for free L-glutamine, supporting cell growth. | Mammalian Cells | medchemexpress.com |

| Neurobiology | Increased the proportion of globular monomeric G1 form of acetylcholinesterase in vitro. | Cat Superior Cervical Ganglia | nih.gov |

| Cardiovascular | Decreased reperfusion damage in a model of cardiac ischemia-reperfusion injury. | Rat Heart | caymanchem.com |

| Pharmacology | Inhibited morphine-induced respiratory depression without affecting analgesia. | Rats | caymanchem.com |

| Behavioral Neuroscience | Inhibited acquisition of place preference and reduced withdrawal intensity in morphine-conditioned rats. | Rats | caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMUAGGSDZXTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862618 | |

| Record name | CERAPP_29232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Approaches for Glycyl Dl Glutamine

Enzymatic Synthesis of Dipeptides

Enzymatic synthesis has emerged as a sustainable and highly specific alternative to traditional chemical methods for producing dipeptides. researchgate.net This biocatalytic approach leverages enzymes to form peptide bonds under mild conditions, which avoids the need for harsh chemicals and complex protection-deprotection steps common in chemical synthesis. researchgate.netqyaobio.com Enzymes such as proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them. researchgate.net This process can be controlled by thermodynamic or kinetic parameters. mdpi.com The key advantages of enzymatic synthesis include high stereoselectivity, which prevents the formation of unwanted isomers, and environmentally friendly reaction conditions. qyaobio.com

Specificity of Enzymes in Peptide Bond Formation

The success of enzymatic dipeptide synthesis hinges on the specificity of the chosen enzyme. uc.pt Different enzymes exhibit distinct preferences for the amino acids they will join, which is crucial for directing the synthesis towards the desired product. mdpi.comuc.pt For instance, some proteases have broad substrate specificity, allowing them to produce a variety of dipeptides, while others are highly selective. qyaobio.comasm.org

Table 1: Enzyme Specificity in Dipeptide Synthesis

| Enzyme | Acyl Donor Specificity | Acyl Acceptor Specificity | Key Characteristics |

|---|---|---|---|

| Aminopeptidase (SSAP) | Broad specificity for various free amino acids. asm.org | Broad specificity for aminoacyl methyl esters. asm.org | Functions well in high concentrations of organic solvents like methanol; does not require N-protected amino acids. asm.org |

| Clostridiopeptidase B | Specific for carbobenzoxyarginyl methyl ester in studied reactions. nih.gov | High specificity for hydrophobic amino acid amides (e.g., Leu > Phe > Val). nih.gov | Demonstrates the existence of a specific recognition site (S'1) for the incoming amino acid side chain. nih.gov |

| Papain | Broad specificity, particularly for polar amino acids in the P1 position. qyaobio.com | Can use amino acid esters as substrates. qyaobio.com | Stable and active over a wide range of pH (4-10) and temperatures (up to 80°C). qyaobio.com |

| Cardosins A and B | High specificity toward bonds between hydrophobic amino acids. uc.pt | Preference for PhePOMe, MetPOMe, and ValPOMe, which can be modified by the P2 position amino acid. uc.pt | Stable in aqueous-organic biphasic systems. uc.pt |

Chemical Synthesis of Glycyl-Glutamine Peptides

Chemical synthesis remains a robust and widely used technique for producing dipeptides with specific, designed structures. researchgate.net The process generally involves four main steps: protecting the functional groups of the amino acids that are not meant to react, activating the carboxyl group of one amino acid, forming the peptide bond with the amino group of the second amino acid, and finally, removing the protecting groups to yield the final dipeptide. researchgate.net Common methods include liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). masterorganicchemistry.commdpi.com While chemical synthesis can achieve high yields of nearly any designed dipeptide, it often requires the use of potentially harmful solvents and complex purification procedures. researchgate.netmasterorganicchemistry.com

Strategies for High Purity Dipeptide Production

Achieving high purity is a critical goal in dipeptide synthesis, particularly for pharmaceutical applications. creative-peptides.comnih.gov A primary strategy is the use of protecting groups, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), to block the reactive amino and carboxyl groups that are not involved in forming the desired peptide bond. masterorganicchemistry.comgoogle.com This directed approach prevents the formation of unwanted side products and polymerization, leading to a much higher yield of the target dipeptide. masterorganicchemistry.com

Another key strategy involves the choice of coupling agents and reaction conditions. Reagents like titanium tetrachloride have been used to facilitate the condensation of amino acids under mild, neutral conditions, yielding products with high purity. researchgate.net For Glycyl-L-glutamine, one patented method involves protecting glycine (B1666218) with Boc anhydride, condensing it with L-glutamine using a chloroformate, and then deprotecting with trifluoroacetic acid. google.com This method boasts mild reaction conditions and avoids highly toxic solvents. google.com

Post-synthesis purification is essential for achieving the highest purity. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for separating the desired dipeptide from unreacted starting materials and any byproducts formed during the synthesis. creative-peptides.com Modern chromatographic methods are crucial for controlling both the chemical and optical purity of the final product. nih.gov

Identification and Control of Impurities in Synthetic Preparations

The chemical synthesis of peptides is susceptible to the formation of various impurities. researchgate.net One common issue is racemization, where the chiral center of an amino acid inverts, leading to the formation of undesired stereoisomers (e.g., D-alanyl-L-glutamine instead of L-alanyl-L-glutamine). researchgate.net Other impurities can arise from deamidation, oxidation, or incomplete reactions.

Strict control over reaction conditions is vital to minimize these impurities. For instance, in the synthesis of Glycyl-L-arginine, which is analogous to Glycyl-glutamine, sparging the reaction with nitrogen can reduce degradation from oxidation by 40-60%. The choice of protecting groups and the conditions for their removal are also critical to prevent side reactions. masterorganicchemistry.com A method for preparing Glycyl-glutamine highlights using a weak alkaline environment provided by a carbonate/bicarbonate buffer to neutralize the hydrochloric acid byproduct during condensation, which improves reaction efficiency and limits side reactions associated with strong bases. google.com Following synthesis, techniques like adding activated carbon can help adsorb impurities before final filtration and purification. Rigorous analytical testing using HPLC and mass spectrometry is employed to identify and quantify any impurities, ensuring the final product meets high purity standards (>95% or >98%). creative-peptides.com

Exploration of Glycyl-DL-Glutamine Derivatives

Research into derivatives of this compound, including its analogues and stereoisomers, is crucial for understanding its biological functions and developing new therapeutic agents. medchemexpress.eugoogle.commdpi.com These modified versions can exhibit different properties, such as enhanced stability, altered biological activity, or different receptor binding affinities. peptide.commedchemexpress.com For example, the dipeptide L-Alanyl-L-glutamine is often used as a more stable and soluble alternative to free L-glutamine in cell culture and clinical nutrition. jpccr.eumdpi.com

Analogues and Stereoisomers in Research

Analogues of Glycyl-glutamine are created by substituting one or more parts of the molecule. This can include replacing the glycine or glutamine residue with other amino acids or their derivatives. google.com For instance, research on the tripeptide Gly-Pro-Glu has led to the synthesis of analogues where the glutamic acid is replaced by L-glutamine methyl ester or other amino acid derivatives to create compounds with anti-apoptotic properties. google.com Other analogues, such as acivicin (B1666538) and azaserine, act as glutamine antagonists and are studied for their ability to interfere with metabolic pathways that depend on glutamine. mdpi.comresearchgate.net A complex of Glycyl-L-glutamine with bismuth trichloride (B1173362) has also been synthesized and characterized, demonstrating how the dipeptide can be used in coordination chemistry. nih.gov

Stereoisomers, which have the same chemical formula but different spatial arrangements, are of significant interest. The biological activity of peptides is often highly dependent on their stereochemistry. Research has shown a clear distinction between the effects of different stereoisomers. For example, while Glycyl-L-glutamine was found to be biologically active in certain models, its stereoisomer Glycyl-D-glutamine was ineffective, highlighting the stereospecificity of its biological interactions. physiology.orgresearchgate.net Another derivative, Cyclo(Gly-Gln), a cyclic form of the dipeptide, has also been investigated and shown to have distinct activities compared to the linear form. researchgate.net

Table 2: Investigated Derivatives of Glycyl-Glutamine

| Derivative Type | Example Compound | Research Focus | Finding |

|---|---|---|---|

| Stereoisomer | Glycyl-D-glutamine | Investigating stereospecificity of biological effects. physiology.orgresearchgate.net | Found to be biologically inactive in studies where Glycyl-L-glutamine was effective. physiology.orgresearchgate.net |

| Cyclic Derivative | Cyclo(Gly-Gln) | Exploring effects of conformational constraint on activity. researchgate.net | Showed different activity profiles compared to the linear Gly-Gln, for instance in blocking nicotine (B1678760) place preference. researchgate.net |

| Analogue | L-Alanyl-L-glutamine | Used as a stable source of glutamine. jpccr.eumdpi.com | Exhibits increased stability and solubility compared to free glutamine. mdpi.com |

| Analogue | Glycyl-L-glutamic acid | Studied as a related neurotrophic factor. dergipark.org.tr | Acts as a neurotransmitter and is a hydrolysis product of Glycyl-L-glutamine. dergipark.org.trvulcanchem.com |

| Metal Complex | (BiCl₃)₂[Gly-Gln]₃ | Synthesis and structural characterization. nih.gov | A novel peptide-metal complex was successfully synthesized and its crystal structure determined. nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Glycyl-L-glutamine |

| Glycine |

| L-glutamine |

| L-Alanyl-L-glutamine |

| Phenylalanine |

| Arginine |

| Leucine (B10760876) |

| Valine |

| Serine |

| Proline |

| Alanine |

| Methionine |

| Tyrosine |

| Aspartic Acid |

| Glutamic Acid |

| tert-butoxycarbonyl (Boc) |

| 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Titanium tetrachloride |

| Trifluoroacetic acid |

| Chloroformate |

| Boc anhydride |

| Hydrochloric acid |

| Bismuth trichloride |

| Glycyl-D-glutamine |

| Cyclo(Gly-Gln) |

| Gly-Pro-Glu (Glycyl-L-prolyl-L-glutamic acid) |

| L-glutamine methyl ester |

| Acivicin |

| Azaserine |

| Glycyl-L-glutamic acid |

| Carbobenzoxyarginyl methyl ester |

| PhePOMe |

| MetPOMe |

| ValPOMe |

| N-methylmorpholine |

| Triethylamine |

| Vinyl chloroformate |

| Isobutyl chlorocarbonate |

| Phthaloylglycyl chloride |

Metabolic Processing and Interconnected Biochemical Pathways of Glycyl Dl Glutamine

Hydrolysis and Constituent Amino Acid Release

Glycyl-DL-glutamine, a dipeptide, is not directly utilized by cells in its intact form. Its metabolic journey begins with hydrolysis, a process that cleaves the peptide bond and releases its constituent amino acids, glycine (B1666218) and glutamine. This cleavage is essential for the subsequent participation of these amino acids in various cellular metabolic pathways. The primary clearance of circulating glycylglutamine occurs in the kidneys. nih.gov Studies involving intravenous infusion of this dipeptide have shown that it leads to an increase in the plasma concentrations of both glycine and glutamine, a direct result of their release following hydrolysis. nih.gov

The hydrolysis of this compound is catalyzed by dipeptidases, a class of enzymes that break down dipeptides into their single amino acid components. Research on mammalian cell cultures has indicated that the utilization of glutamine-based dipeptides, such as glycyl-glutamine, involves extracellular hydrolysis by peptidases that are released by the cells into the surrounding medium. nih.gov

The efficiency of this enzymatic reaction is described by its kinetics. A key parameter, the Michaelis constant (Kₘ), reflects the affinity of the enzyme for its substrate; a lower Kₘ value indicates a higher affinity. In studies with murine hybridoma cells, the peptidase responsible for hydrolysis exhibited a significantly lower affinity for glycyl-glutamine compared to another dipeptide, alanyl-glutamine. nih.gov This difference in affinity necessitates a higher concentration of glycyl-glutamine in the culture medium to achieve comparable cell growth. nih.gov

Table 1: Kinetic Parameters of Dipeptidase Activity for Glutamine-Based Dipeptides

| Dipeptide | Apparent Kₘ (mM) | Enzyme Affinity |

| Alanyl-glutamine | 1.2 | Higher |

| Glycyl-glutamine | 14 | Lower |

Data sourced from studies on peptidase activity in the cytosolic fraction of murine hybridoma cells. nih.gov

Following enzymatic hydrolysis, the liberated glycine and glutamine are transported into the cells, augmenting the intracellular pools of these amino acids. nih.govnih.gov This replenishment is vital, as both amino acids are critical for numerous physiological processes. In a clinical context, the infusion of glycylglutamine effectively raises the systemic levels of glycine and glutamine. nih.gov The metabolic fate of these released amino acids can vary depending on the physiological state; in postabsorptive subjects, they are largely metabolized by splanchnic organs, while in starved individuals, peripheral organs play a more dominant role. nih.gov In cell culture systems, providing glycyl-glutamine as a stable source of glutamine has been shown to support high cell yields and monoclonal antibody production, demonstrating its efficacy in supplying these crucial amino acid building blocks. nih.gov

Glutamine Component Metabolism

Once released, the glutamine component of the dipeptide enters a central metabolic pathway known as glutaminolysis. This pathway is a cornerstone of cellular metabolism, particularly in rapidly proliferating cells, as it provides energy, biosynthetic precursors, and reducing equivalents. cellsignal.comnih.gov

Glutaminolysis begins with the transport of glutamine into the mitochondria. cellsignal.com The first and rate-limiting step is the conversion of glutamine to glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.govmdpi.com Subsequently, glutamate is converted into α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle. cellsignal.comnih.gov This conversion can occur via two main routes:

Oxidative deamination by glutamate dehydrogenase (GDH), which also produces ammonia. cellsignal.com

Transamination reactions catalyzed by aminotransferases, where the amino group from glutamate is transferred to a keto-acid, forming a new amino acid and α-KG. cellsignal.comnih.gov

This pathway effectively channels the carbon skeleton of glutamine into the central carbon metabolism of the cell. mdpi.com

Table 2: Key Enzymes and Reactions in the Glutaminolysis Pathway

| Step | Reactant | Enzyme | Product(s) | Cellular Location |

| 1 | Glutamine | Glutaminase (GLS) | Glutamate + Ammonia | Mitochondria |

| 2a | Glutamate | Glutamate Dehydrogenase (GDH) | α-Ketoglutarate + Ammonia | Mitochondria |

| 2b | Glutamate | Aminotransferases | α-Ketoglutarate + Amino Acid | Mitochondria |

Glutamine metabolism is also interconnected with the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical route for generating NADPH and the precursors for nucleotide synthesis. researchgate.netnih.gov The connection is not direct but occurs through metabolic regulation. Glutamine metabolism can influence the flux of glucose through different pathways. researchgate.net Specifically, a product of glutamine metabolism can inhibit phosphofructokinase, a rate-limiting enzyme in glycolysis. researchgate.net This inhibition diverts glucose-6-phosphate, an early intermediate of glycolysis, into the oxidative branch of the PPP. researchgate.net This diversion enhances the production of NADPH, which is essential for antioxidant defense and for the reductive biosynthesis of molecules like fatty acids. researchgate.netfigshare.com Therefore, the catabolism of the glutamine component from this compound indirectly supports the functions of the PPP, highlighting the intricate network of metabolic pathways within the cell.

Influence on Mitochondrial Energy Production and ATP Synthesis

The hydrolysis of this compound provides a direct source of glutamine, a critical fuel for mitochondrial energy metabolism in many cell types, particularly those that are rapidly proliferating. nih.govcellsignal.comnih.gov Research has directly shown that supplementation with Glycyl-glutamine dipeptide is beneficial for myocardial preservation by improving cardiomyocyte energy metabolism and increasing ATP levels. nih.gov

The process, known as glutaminolysis, involves the mitochondrial conversion of glutamine into key intermediates for the tricarboxylic acid (TCA) cycle. nih.govbosterbio.com The pathway proceeds in two main steps after glutamine enters the mitochondria:

Glutamine is first deamidated by the enzyme glutaminase (GLS) to form glutamate and ammonia. bosterbio.com

Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG), either through oxidative deamination by glutamate dehydrogenase (GDH) or via transamination by aminotransferases. cellsignal.combosterbio.com

The resulting α-KG enters the TCA cycle, a process which replenishes the pool of cycle intermediates, a function known as anaplerosis. cellsignal.comembopress.org The subsequent oxidation of α-KG in the TCA cycle generates the reducing equivalents NADH and FADH2, which in turn donate electrons to the electron transport chain. This process drives oxidative phosphorylation, the primary mechanism for ATP synthesis in mitochondria. embopress.org In many transformed cells, glutamine-driven oxidative phosphorylation persists as a major source of ATP production. embopress.org

Enzymatic Regulation of this compound Metabolism

The regulation of this compound metabolism is governed by the key enzymes that control the fate of its constituent amino acids following hydrolysis. nih.gov The catabolism of glutamine, in particular, is a tightly regulated process at several enzymatic steps.

Activity and Expression of Glutaminase Isoforms (e.g., GLS1, GLS2)

The first and rate-limiting step in glutamine catabolism is the hydrolysis of glutamine to glutamate, catalyzed by glutaminase (GLS). bosterbio.com Mammals express two primary isoforms of this enzyme, GLS1 and GLS2, which are encoded by different genes and exhibit distinct tissue distributions and regulatory properties.

GLS1 (Kidney-type glutaminase): This isoform is widely expressed in various tissues. Its expression is often upregulated in many types of cancer, where it fuels rapid proliferation by supplying glutamate for the TCA cycle. [Previous search results: 1, 3]

GLS2 (Liver-type glutaminase): GLS2 is primarily expressed in the liver, brain, and pancreas. [Previous search results: 3] In contrast to GLS1, GLS2 often functions as a tumor suppressor. It has been shown to play a role in antioxidant defense by contributing to the synthesis of glutathione (B108866). [Previous search results: 3, 6]

The differential expression and opposing roles of these isoforms are critical in determining the metabolic fate of glutamine derived from this compound in various tissues and pathological states.

| Feature | GLS1 (Kidney-type) | GLS2 (Liver-type) |

|---|---|---|

| Primary Location | Ubiquitously expressed | Restricted to liver, brain, pancreas |

| Role in Cancer | Generally promotes tumorigenesis | Often acts as a tumor suppressor |

| Primary Function | Fuels TCA cycle for rapid cell proliferation | Contributes to antioxidant defense and redox homeostasis |

Regulation of Glutamine Synthetase (GS) Activity

While glutaminase catabolizes glutamine, glutamine synthetase (GS) catalyzes its synthesis from glutamate and ammonia in an ATP-dependent reaction. bosterbio.com The activity of GS is crucial for maintaining nitrogen homeostasis. The influx of glutamine from the hydrolysis of this compound directly influences GS activity through feedback mechanisms. High intracellular levels of glutamine act as an inhibitory signal for GS, thus downregulating the de novo synthesis of glutamine when external sources are sufficient. [Previous search results: 8, 22]

Furthermore, GS activity is subject to cumulative feedback inhibition by several downstream products of glutamine metabolism, including tryptophan, histidine, AMP, and CTP. [Previous search results: 8] This complex regulation ensures that the synthesis of glutamine is finely tuned to the cell's metabolic needs for these various biosynthetic products.

Role of Glutamate Dehydrogenase and Aminotransferases

Once glutamine (from this compound) is converted to glutamate by glutaminase, its carbon skeleton can be channeled into the TCA cycle as α-ketoglutarate through two primary enzymatic routes. cellsignal.com

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, with the concurrent reduction of NAD(P)+ to NAD(P)H. cellsignal.combosterbio.com This reaction provides a direct link between amino acid catabolism and the TCA cycle, contributing to both energy production and redox balance. [Previous search results: 20]

Aminotransferases: These enzymes, also known as transaminases, convert glutamate to α-ketoglutarate by transferring its α-amino group to an α-keto acid. cellsignal.comresearchgate.net This reaction simultaneously synthesizes a new non-essential amino acid from the acceptor α-keto acid. This pathway integrates nitrogen metabolism with the synthesis of other amino acids while still supplying carbon to the TCA cycle. [17, Previous search results: 24]

Biosynthetic Contributions of this compound Metabolites

The hydrolysis of this compound releases both glutamine and glycine, which serve as essential precursors for major biosynthetic pathways, most notably the synthesis of nucleotides.

Precursor Role in Nucleotide Synthesis (Purines, Pyrimidines)

Both components of the dipeptide are critical for the de novo synthesis of the building blocks of DNA and RNA. cellsignal.com

Glutamine: The amide nitrogen of glutamine is a primary nitrogen donor in the formation of both purine (B94841) and pyrimidine (B1678525) rings. cellsignal.com In purine biosynthesis, glutamine contributes two nitrogen atoms (at positions N3 and N9) to the formation of the initial purine nucleotide, inosine (B1671953) monophosphate (IMP). [Previous search results: 2, 9] In pyrimidine synthesis, glutamine's nitrogen is essential for the creation of carbamoyl (B1232498) phosphate, a key precursor, and for the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). [Previous search results: 2, 13]

Glycine: The entire glycine molecule is incorporated into the purine ring structure. [Previous search results: 9, 11] It provides carbon atoms 4 and 5, as well as nitrogen atom 7, forming a significant portion of the core purine structure. [Previous search results: 11]

The provision of both of these precursors makes this compound a direct supporter of nucleic acid synthesis.

| Metabolite | Contribution to Purine Synthesis | Contribution to Pyrimidine Synthesis |

|---|---|---|

| Glutamine | Donates nitrogen for positions N3 and N9 | Donates nitrogen for carbamoyl phosphate and CTP synthesis |

| Glycine | Provides atoms C4, C5, and N7 of the purine ring | No direct incorporation into the pyrimidine ring |

Contribution to Glutathione Production and Redox Homeostasis

This compound is a significant contributor to the synthesis of glutathione (GSH), a critical antioxidant essential for maintaining cellular redox homeostasis. This contribution stems from its hydrolysis into glycine and glutamine, both of which are direct precursors for GSH synthesis. nih.govembopress.org Glutathione, a tripeptide, is synthesized from glutamate, cysteine, and glycine. embopress.org

The glutamine released from this compound is readily converted to glutamate, which is the first and rate-limiting substrate for glutathione synthesis. embopress.orgoaepublish.com The glycine component of the dipeptide directly provides the third amino acid required for the final step of glutathione synthesis. nih.gov Consequently, supplementation with this compound effectively provides two of the three essential building blocks for glutathione production, thereby enhancing the cell's capacity to counteract oxidative stress. nih.gov

Research has demonstrated that the administration of this compound can increase the synthesis of glutathione, which is vital for protecting cells from damage induced by reactive oxygen species (ROS). nih.gov By bolstering the glutathione pool, this compound aids in the detoxification of harmful substances and the maintenance of a balanced cellular redox environment.

| Precursor Molecule | Role in Glutathione Synthesis |

| Glutamine (from this compound) | Converted to glutamate, a primary substrate for glutathione synthetase. embopress.orgoaepublish.com |

| Glycine (from this compound) | A direct precursor for glutathione synthesis. nih.gov |

| Cysteine | The third amino acid required for glutathione synthesis. |

Link to Amino Sugar and Lipid Biosynthesis

The metabolic breakdown of this compound provides glutamine, a crucial molecule for the biosynthesis of amino sugars. Glutamine acts as a nitrogen donor in the formation of glucosamine-6-phosphate, a key precursor for the synthesis of all other amino sugars. ucdavis.edu These amino sugars are integral components of glycoproteins, glycolipids, and glycosaminoglycans, which are essential for various cellular functions, including cell signaling, recognition, and structural integrity.

The role of glutamine derived from this compound also extends to lipid biosynthesis. Glutamine can be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. oaepublish.com Under conditions of rapid cell proliferation, citrate (B86180) from the TCA cycle can be exported to the cytoplasm and converted to acetyl-CoA, the primary building block for fatty acid synthesis. While not a direct precursor, the anaplerotic replenishment of the TCA cycle by glutamine supports the energetic and biosynthetic demands of lipid production.

| Biosynthetic Pathway | Role of Glutamine (from this compound) | Key Products |

| Amino Sugar Biosynthesis | Acts as a nitrogen donor for the synthesis of glucosamine-6-phosphate. ucdavis.edu | Glycoproteins, Glycolipids, Glycosaminoglycans |

| Lipid Biosynthesis | Replenishes the TCA cycle, providing citrate for acetyl-CoA production. oaepublish.com | Fatty acids, Cholesterol |

Role in Arginine and Nitric Oxide Synthesis

This compound contributes to the synthesis of arginine and, consequently, nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The glutamine released from the hydrolysis of this compound is a key precursor for the de novo synthesis of arginine. nih.gov

The metabolic pathway involves the conversion of glutamine to citrulline, primarily in the small intestine. nih.gov Citrulline is then released into the bloodstream and taken up by the kidneys, where it is converted to arginine. nih.gov This newly synthesized arginine can then be used by nitric oxide synthase (NOS) enzymes to produce nitric oxide. researchgate.net

The relationship between glutamine and nitric oxide synthesis can be complex. While glutamine is a precursor for arginine, some studies suggest that high concentrations of glutamine may inhibit nitric oxide synthase activity. nih.govscielo.org.mx Conversely, other research indicates that glutamine is essential for nitric oxide production by macrophages. nih.gov This suggests that the effect of glutamine on nitric oxide synthesis may be context-dependent, varying with cell type and physiological conditions. The provision of glutamine via this compound can therefore influence nitric oxide production by modulating the availability of its precursor, arginine.

| Compound | Role in Pathway |

| Glutamine (from this compound) | Precursor for citrulline and subsequent arginine synthesis. nih.govnih.gov |

| Citrulline | Intermediate in the conversion of glutamine to arginine. nih.gov |

| Arginine | Direct substrate for nitric oxide synthase (NOS). researchgate.net |

| Nitric Oxide (NO) | Synthesized from arginine by NOS; a key signaling molecule. researchgate.net |

Cellular and Organismal Transport Mechanisms of Glycyl Dl Glutamine

Intestinal Absorption and Transport Kinetics

The small intestine, particularly the jejunum, is the primary site for the absorption of di- and tripeptides from dietary protein breakdown. The transport of these small peptides is a highly efficient process mediated by specific carrier proteins.

Characteristics of Dipeptide Transport in Jejunum (e.g., Pig, Red Deer Models)

Research utilizing the pig jejunum as a model has provided significant insights into the transport of Glycyl-DL-glutamine. In vitro studies using the Ussing-chamber technique have demonstrated that the addition of Glycyl-L-glutamine to the mucosal side of porcine jejunum tissue leads to a significant increase in the short-circuit current. This indicates an electrogenic transport process, meaning it is associated with a net movement of charge across the membrane. harvardapparatus.com The concentration-dependent changes in this current follow Michaelis-Menten kinetics, suggesting a carrier-mediated and saturable transport system. harvardapparatus.com

Identification and Characterization of Peptide Transporters (e.g., PepT1-like)

The primary transporter responsible for the intestinal absorption of di- and tripeptides is the Peptide Transporter 1 (PepT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1). solvobiotech.com Studies in porcine jejunum provide strong evidence for the involvement of a PepT1-like transporter in the uptake of Glycyl-L-glutamine. harvardapparatus.com This is supported by the observation that the apical influx of a similar dipeptide, glycyl-L-sarcosine, is significantly inhibited by the presence of Glycyl-L-glutamine, indicating competition for the same transport system. harvardapparatus.com Furthermore, RT-PCR studies have identified mRNA fragments in the pig intestine that are similar in sequence to the known rabbit PepT1. harvardapparatus.com

PepT1 is a high-capacity, low-affinity transporter that cotransports peptides with protons (H+) in an electrogenic manner. solvobiotech.comnih.gov This means that the transport of the dipeptide into the enterocyte is coupled with the movement of one or more protons down their electrochemical gradient. nih.gov

Influence of Environmental Factors on Transport Rates (e.g., pH)

The transport of dipeptides via PepT1 is critically dependent on the pH of the surrounding environment. The transporter relies on a proton gradient across the apical membrane of the enterocytes, with a lower pH (higher proton concentration) in the intestinal lumen favoring uptake. nih.gov Studies have shown that the apical influx of dipeptides into isolated porcine mucosa is pH-dependent. harvardapparatus.com

Research on the human peptide transporter hPepT1 has demonstrated a bell-shaped activity curve with respect to pH, with optimal transport occurring in a slightly acidic environment. fu-berlin.de The efflux activity of hPepT1, the movement of the dipeptide out of the cell, is also pH-dependent, decreasing as the extracellular pH becomes more acidic. jst.go.jp This is thought to be regulated by the protonation state of specific amino acid residues, such as histidine, within the transporter protein. jst.go.jp The optimal pH for the transport of Glycyl-glutamine in the human intestinal cell line model (Caco-2) has been identified as pH 6. nih.gov

Comparison of Transport with Other Dipeptides (e.g., Alanyl-Glutamine)

The transport efficiency of this compound has been compared with that of Alanyl-glutamine. In human intestinal brush border membrane vesicles, the uptake of peptide-bound glutamine from both Glycylglutamine and Alanylglutamine is not inhibited by the absence of sodium or the presence of free amino acids, but is inhibited by other oligopeptides and stimulated by a proton gradient, characteristic of PepT1 transport. nih.gov Interestingly, while the rate of hydrolysis by the brush border membrane was significantly higher for Alanylglutamine, the rates of dipeptide and amino acid disappearance during intestinal perfusion were greater from solutions containing Glycylglutamine. nih.gov This suggests that in the human intestine, the primary mechanism for the assimilation of these glutamine-dipeptides is the absorption of the intact dipeptide rather than its hydrolysis in the lumen followed by amino acid uptake. nih.gov

Inhibition constants for the uptake of Glycylglutamine and Alanylglutamine by these vesicles were not significantly different, indicating that they have a similar affinity for the peptide transporter. nih.gov However, a study on porcine intestinal epithelial cells (IPEC-J2) showed that treatment with Alanyl-glutamine resulted in a significant increase in the mRNA expression of PepT1 compared to treatment with Glycyl-glutamine. ucdavis.edu

Cellular Uptake Mechanisms

Following absorption into the bloodstream, this compound can be taken up by various cells throughout the body. The mechanisms of this cellular uptake are specific to the cell type and the transporters they express.

Transport into Specific Cell Types (e.g., Cardiomyocytes, CHO Cells)

Cardiomyocytes: Both glycine (B1666218) and glutamine, the constituent amino acids of this compound, are highly utilized by myocardial cells. nih.gov Glutamine is transported into cardiac myocytes via a high-capacity, saturable, stereospecific, and sodium-dependent transporter. nih.gov While direct studies on the transport of the intact this compound dipeptide into cardiomyocytes are limited, it is known that the dipeptide is rapidly hydrolyzed in the plasma, making its constituent amino acids available for cellular uptake. nih.gov The presence of glycine receptors on the myocardial cell membrane further suggests an efficient utilization of the glycine component. nih.gov

CHO Cells: Chinese Hamster Ovary (CHO) cells are a widely used model in biopharmaceutical production and cell culture research. The uptake and metabolism of glutamine are crucial for their growth and productivity. nih.govmdpi.com Studies have shown that CHO cells can utilize glutamine-containing dipeptides. The transport of these dipeptides into CHO cells is influenced by the specific dipeptide. For instance, the degradation kinetics of various glutamine dipeptides in aqueous solution, which can influence their availability for transport, decrease in the order: Glycyl-glutamine, Alanyl-glutamine, Leucyl-glutamine, Valyl-glutamine, and Isoleucyl-glutamine. nih.gov The transport of dipeptides into CHO cells can be mediated by transporters like PepT1, and this process is influenced by the extracellular pH. jst.go.jp

Below is a table summarizing the transport characteristics of this compound and related compounds based on the available research.

| Feature | This compound | Alanyl-glutamine | Reference |

| Intestinal Transporter | PepT1-like | PepT1-like | harvardapparatus.comnih.gov |

| Transport Mechanism | H+-coupled, electrogenic | H+-coupled, electrogenic | harvardapparatus.comnih.govnih.gov |

| Optimal pH for Intestinal Transport | ~6.0 | Not specified | nih.gov |

| Affinity for Intestinal Transporter | Similar to Alanyl-glutamine | Similar to Glycyl-glutamine | nih.gov |

| Effect on PepT1 mRNA Expression (IPEC-J2 cells) | Lower than Alanyl-glutamine | Higher than Glycyl-glutamine | ucdavis.edu |

Electrogenic Nature of Dipeptide Transport

The transport of dipeptides, including this compound, across cellular membranes is an electrogenic process, meaning it results in a net movement of charge across the membrane, thereby influencing the membrane potential. This electrogenicity is a fundamental characteristic of the proton-coupled oligopeptide transporter 1 (PEPT1), the primary transporter responsible for the uptake of this compound and other di- and tripeptides in the small intestine. nih.govsolvobiotech.com

The electrogenic nature of PEPT1 arises from its mechanism of action: it functions as a symporter, co-transporting one or more protons (H+) with each dipeptide molecule. nih.gov For neutral dipeptides such as Glycyl-glutamine, the generally accepted stoichiometry is one proton per dipeptide molecule. nih.gov This influx of positive charge (protons) along with the neutral dipeptide generates an inward electrical current, which can be measured experimentally using electrophysiological techniques.

Detailed research findings have elucidated the electrogenic properties of this compound transport. Studies utilizing the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing PEPT1 have demonstrated that the application of Glycyl-L-glutamine induces inward currents, confirming the electrogenic nature of its transport. nih.gov These currents are dependent on both the membrane potential and the substrate concentration. nih.gov

Furthermore, investigations have shown that the transport of Glycyl-L-glutamine by PEPT1 is bidirectional and remains electrogenic in both the inward and outward directions. nih.gov The direction and rate of this transport are influenced by the electrochemical gradients of both the dipeptide and protons, as well as the membrane potential. nih.gov This bidirectional electrogenic transport allows for the efficient absorption of the dipeptide from the intestinal lumen and its subsequent release into the enterocytes.

Solid-supported membrane (SSM)-based electrophysiology has also been employed to characterize the kinetics of dipeptide transport by human PEPT1. This technique allows for the direct measurement of transporter-mediated currents in real-time. Such studies have included Glycyl-L-glutamine monohydrate in their analysis of various dipeptide substrates, providing valuable data on the kinetic parameters of its electrogenic transport.

The electrogenic transport of this compound via PEPT1 is a critical aspect of its cellular and organismal transport. The coupling to the proton gradient allows for the accumulation of the dipeptide against its concentration gradient, a process that is energized by the proton-motive force. The generation of an electrical current during this transport process is a direct consequence of this ion-coupled mechanism and is a defining feature of its cellular uptake.

| Parameter | Value | Experimental System | Reference |

| Transported Substrate | Glycyl-L-glutamine | Xenopus laevis oocytes expressing PEPT1 | nih.gov |

| Transport Mechanism | Electrogenic, proton-coupled symport | Xenopus laevis oocytes expressing PEPT1 | nih.gov |

| Directionality | Bidirectional (inward and outward) | Xenopus laevis oocytes expressing PEPT1 | nih.gov |

| Driving Force | Membrane potential and substrate gradient | Xenopus laevis oocytes expressing PEPT1 | nih.gov |

Table 1: Electrogenic Transport Properties of Glycyl-L-glutamine via PEPT1

Molecular and Cellular Biological Functions of Glycyl Dl Glutamine

Modulation of Enzyme Activity and Protein Expression

Glycyl-DL-glutamine has been shown to exert regulatory effects on several enzymes and the expression of various proteins, highlighting its importance in cellular function and maintenance.

Regulation of Acetylcholinesterase (AcChoEase) Molecular Forms (G1, G2, G4)

Research has demonstrated that Glycyl-L-glutamine can influence the different molecular forms of acetylcholinesterase (AcChoEase), an enzyme crucial for neurotransmission. In studies involving cultured cat superior cervical ganglia, treatment with Glycyl-L-glutamine led to an increased proportion of the globular monomeric G1 form, and to a lesser extent, the dimeric G2 and tetrameric membranous G4 forms of AcChoEase. nih.govnih.gov This suggests that the dipeptide may play a role in the biosynthesis of the G1 form specifically, rather than promoting the assembly of G1 into the more complex G2 and G4 forms. nih.govnih.gov Further in vivo studies have shown that a 24-hour infusion of Glycyl-L-glutamine significantly enhanced the G1 and G4 forms of acetylcholinesterase in the denervated superior cervical ganglion of cats. nih.gov These findings support the idea that Glycyl-L-glutamine helps maintain acetylcholinesterase levels in denervated ganglia by acting at a stage before the aggregation of the G1 form into larger complexes, possibly by regulating the transcription of the corresponding mRNA. nih.gov

Table 1: Effect of Glycyl-L-Glutamine on Acetylcholinesterase (AcChoEase) Molecular Forms

| Molecular Form | Effect of Glycyl-L-Glutamine Treatment | Studied System | Reference |

|---|---|---|---|

| G1 (monomeric) | Increased proportion/Significant enhancement | Cultured and in vivo denervated cat superior cervical ganglia | nih.govnih.govnih.gov |

| G2 (dimeric) | Lesser extent of increase | Cultured denervated cat superior cervical ganglia | nih.govnih.gov |

Influence on Butyrylcholinesterase (BtChoEase)

The influence of Glycyl-L-glutamine extends to Butyrylcholinesterase (BtChoEase), another important cholinesterase. Studies have indicated that Glycyl-L-glutamine, considered a precursor to the neurotrophic factor Glycyl-L-glutamic acid, is involved in maintaining BtChoEase levels in the denervated superior cervical ganglion of cats in vivo. nih.gov

Effects on mRNA Expression of Metabolic Enzymes and Structural Proteins

The broader impact of glutamine, a component of this compound, on gene expression is well-documented. Glutamine availability is crucial for the expression of numerous genes in immune cells. mdpi.com It can modulate the expression of genes related to the extracellular matrix, such as those for actin and fibronectin. portlandpress.com Furthermore, glutamine has been shown to influence the mRNA levels of key metabolic enzymes and structural proteins. For instance, glutamine can increase the gene expression of arginine-succinate synthase in human colon epithelial cells. mdpi.comnih.gov It also plays a role in regulating the expression of heat shock proteins, which are vital for cellular protection against stress. nih.gov In the context of structural proteins, the expression of α1(I) collagen mRNA has been found to be dependent on the availability of amino acids, including glutamine. researchgate.net

Cellular Signaling Pathway Interactions

This compound and its constituent amino acid, glutamine, are implicated in the modulation of critical cellular signaling pathways that govern processes such as cell proliferation, gene expression, and stress responses.

Activation of Extracellular Signal-Regulated Kinases (ERKs) and c-Jun N-Terminal Kinases (JNK)

Glutamine has been shown to activate both extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK) in intestinal cells. mdpi.comnih.govamegroups.org These kinases are key components of signal transduction pathways that are stimulated by growth factors and are involved in regulating cell proliferation and repair. mdpi.comnih.govamegroups.org The activation of ERK and JNK by glutamine potentiates the effects of these growth factors. mdpi.comnih.gov

Modulation of Activator Protein 1 (AP-1) Transcriptional Activity

The activation of ERK and JNK signaling pathways by glutamine leads to a significant increase in the transcriptional activity of Activator Protein 1 (AP-1). mdpi.comnih.govamegroups.org AP-1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in cell division and other cellular processes. amegroups.org The increased AP-1-dependent gene transcription is a direct consequence of the glutamine-mediated activation of the ERK and JNK pathways. portlandpress.comamegroups.org This ultimately results in an increase in c-Jun mRNA levels, further promoting cell proliferation. amegroups.org

Table 2: Cellular Signaling Interactions of Glutamine

| Signaling Molecule/Pathway | Effect of Glutamine | Downstream Effect | Reference |

|---|---|---|---|

| Extracellular Signal-Regulated Kinases (ERKs) | Activation | Increased AP-1 transcriptional activity | mdpi.comnih.govamegroups.org |

| c-Jun N-Terminal Kinases (JNK) | Activation | Increased AP-1 transcriptional activity, increased c-Jun mRNA levels | mdpi.comnih.govamegroups.org |

Compound Name

| Compound |

|---|

| Acetylcholinesterase |

| Butyrylcholinesterase |

| This compound |

| Glycyl-L-glutamic acid |

| Glycyl-L-glutamine |

| Glutamine |

Interplay with Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway

This compound, as a dipeptide, serves as a carrier for glutamine, an amino acid that is a critical regulator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central cellular controller that integrates signals from nutrients, growth factors, and energy status to govern processes like cell growth, proliferation, and protein synthesis. portlandpress.com

Glutamine influences mTORC1 activity through several mechanisms. It can facilitate the uptake of other essential amino acids, such as leucine (B10760876), which are potent activators of mTORC1. elifesciences.org One proposed model suggests that L-glutamine is imported into the cell and then exported in exchange for L-leucine, which subsequently activates the mTORC1 complex. elifesciences.org Furthermore, glutamine can promote the assembly of mTORC1 and its localization to the lysosomal surface, a critical step for its activation. nih.gov This activation can occur in a manner that is independent of the Rag GTPases, key components of the canonical amino acid sensing pathway, suggesting glutamine utilizes multiple routes to influence mTORC1. mdpi.com

Research indicates that the mTORC1 pathway, in turn, stimulates glutamine metabolism. It achieves this by repressing the transcription of SIRT4, a mitochondrial enzyme that inhibits glutamate (B1630785) dehydrogenase (GDH), thereby promoting glutamine anaplerosis (the replenishment of citric acid cycle intermediates). nih.gov Studies have also identified two parallel pathways connecting glutamine metabolism to mTORC1 activity: an acute pathway dependent on the glutamine metabolite α-ketoglutarate, and a secondary pathway dependent on ATP/AMPK signaling. researchgate.net In weaning piglets, dietary supplementation with glycyl-glutamine was observed to maintain mTOR signaling, which is crucial during periods of metabolic stress. frontiersin.org

| Key Finding | Mechanism | Reference |

| Glutamine Activates mTORC1 | Promotes lysosomal localization of mTORC1 and facilitates leucine uptake. elifesciences.orgnih.gov | Interactive |

| mTORC1 Stimulates Glutamine Metabolism | Represses the SIRT4 gene, leading to increased glutamate dehydrogenase (GDH) activity. nih.gov | Interactive |

| Dual Signaling Pathways | An acute α-ketoglutarate-dependent pathway and a secondary ATP/AMPK-dependent pathway link glutamine to mTORC1. researchgate.net | Interactive |

| In Vivo Evidence | Dietary glycyl-glutamine supplementation maintained mTOR signaling in piglets. frontiersin.org | Interactive |

Role in Cellular Homeostasis and Defense Mechanisms

Antioxidant Effects through Glutathione (B108866) and Heat Shock Protein Pathways

This compound contributes to cellular antioxidant defenses primarily by supplying glutamine, a precursor for the synthesis of glutathione (GSH), the body's most important endogenous antioxidant. researchgate.netd-nb.info Glutathione, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), directly neutralizes reactive oxygen species (ROS) and is essential for maintaining the cellular redox balance. portlandpress.comwikipedia.org Glutamine-derived glutamate is a rate-limiting substrate for GSH synthesis. frontiersin.org Studies have shown that glutamine availability influences the expression of antioxidant enzymes such as glutathione S-reductase (GSR) and glutathione peroxidase 1 (GPx1). nih.gov

In addition to the glutathione pathway, this compound exerts protective effects through the induction of heat shock proteins (HSPs). HSPs are a family of proteins that act as molecular chaperones, helping to maintain protein function and prevent cell death under conditions of stress. d-nb.info Glutamine supplementation has been shown to increase the expression of HSP70, a major heat shock protein, which in turn provides cellular protection against various insults, including oxidative damage. d-nb.infomdpi.com Research in trained rats using glutamine-containing dipeptides demonstrated an increased expression of muscle HSP70 and an improved l-glutamine/GSH status, which attenuated markers of muscle damage. nih.gov Similarly, in heat-stressed broilers, dietary glutamine increased the activity of antioxidant enzymes like catalase (CAT) and GSH-Px, and enhanced the expression of the HSP70 gene. mdpi.com

| Pathway | Key Components | Effect of Glutamine Supply | Reference |

| Glutathione Pathway | Glutathione (GSH), Glutamate, Glutathione Peroxidase (GSH-Px) | Provides glutamate precursor for GSH synthesis, enhancing antioxidant capacity. wikipedia.orgnih.gov | Interactive |

| Heat Shock Protein Pathway | Heat Shock Protein 70 (HSP70), Heat Shock Factor 1 (HSF1) | Induces expression of HSPs, which protect against cellular damage and apoptosis. d-nb.infomdpi.comnih.gov | Interactive |

Anti-inflammatory Cellular Responses

This compound demonstrates significant anti-inflammatory properties, largely mediated by the provision of glutamine to immune and other cells. It can modulate the production of cytokines, the signaling molecules that orchestrate inflammatory responses. Research has shown that glutamine-rich peptides can effectively inhibit cellular inflammatory responses. mdpi.com

A study involving dietary supplementation with this compound in weaning piglets found a marked improvement in inflammatory responses. frontiersin.org This was evidenced by a decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), alongside an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.org Glutamine also plays a role in modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene transcription. d-nb.infonih.gov By mitigating oxidative stress, glutamine can reduce the activation of NF-κB and the subsequent transcription of downstream inflammatory factors. d-nb.info Furthermore, glutamine metabolism can promote the activity of M2 macrophages, which are involved in the resolution of inflammation and tissue healing. mdpi.com

| Cytokine | Effect of this compound Supplementation | Function | Reference |

| IL-1β | Decreased | Pro-inflammatory | frontiersin.org |

| TNF-α | Decreased | Pro-inflammatory | frontiersin.org |

| IL-6 | Decreased | Pro-inflammatory | frontiersin.org |

| IL-10 | Increased | Anti-inflammatory | frontiersin.org |

Impact on Cellular Proliferation, Migration, and Apoptosis

This compound, by providing a ready source of glutamine, plays a pivotal role in fundamental cellular processes including proliferation, migration, and apoptosis (programmed cell death). Glutamine is an essential nutrient for rapidly dividing cells, serving as a key substrate for the synthesis of nucleotides, proteins, and lipids. mdpi.comthermofisher.comsigmaaldrich.com

Proliferation: Early research demonstrated that low concentrations of glycyl-L-glutamine enhance phytohemagglutinin (PHA)-induced T-lymphocyte proliferation, a key measure of immune competence. researchgate.net More broadly, glutamine is required for the proliferation of numerous cell types, including endothelial cells. embopress.org Its absence or the inhibition of its metabolism can arrest cells in the G0/G1 phase of the cell cycle and block proliferation. embopress.orgmdpi.com

Migration: The role of glutamine in cell migration can be cell-type specific. Some studies indicate that glutamine is essential for the migration of human endothelial cells. mdpi.com However, other research on endothelial cells found that while glutamine was required for proliferation, migration was not prevented by glutamine deprivation and instead relied on aerobic glycolysis. embopress.org

Apoptosis: Glutamine is crucial for cell survival. It protects cells from apoptosis induced by various stressors, such as heat shock. nih.gov Deprivation of glutamine has been shown to induce significant apoptosis in cultured endothelial cells. embopress.org The protective effect is linked to its roles in energy production, antioxidant defense, and the induction of protective molecules like heat shock proteins. d-nb.infonih.gov

Maintenance of Cellular Structural Integrity and Ion Homeostasis

This compound contributes to the maintenance of the physical structure and internal environment of cells. Its role is particularly well-documented in the intestine, where it helps preserve the integrity of the mucosal barrier. mdpi.com Glutamine is a primary metabolic fuel for enterocytes (intestinal epithelial cells), and its availability is critical for their health and function. frontiersin.orgmdpi.com A study in piglets demonstrated that dietary supplementation with this compound significantly improved intestinal function, as indicated by increased villus height and a higher villus height to crypt depth ratio, which are markers of a healthy intestinal structure. frontiersin.org

Beyond the gut, glutamine is vital for general cellular integrity and function across the body. nih.gov It is involved in numerous biosynthetic pathways essential for maintaining cellular structures. nih.gov Compromised glutamine levels, as seen in some disease states, can threaten cell integrity. For example, low erythrocyte glutamine concentrations are associated with an altered redox environment that may compromise the structural integrity of red blood cells. mdpi.com Glutamine is also involved in maintaining systemic pH homeostasis. nih.gov At the cellular level, its metabolism is linked to processes that affect ion homeostasis, such as the membrane depolarization events that trigger insulin (B600854) release, which involve changes in intracellular calcium (Ca2+) levels. frontiersin.org

Neurobiological Activities

This compound has been identified as a neuropeptide with distinct biological activities within the central nervous system. It is derived from the C-terminus of β-endorphin, a larger opioid peptide. nih.gov The dipeptide has been isolated from the pituitary gland and identified in the brain stem, suggesting it functions as an endogenous signaling molecule. nih.gov

One of the primary neurobiological functions identified for this compound is neural inhibition. When applied directly to brain stem neurons in rats, the dipeptide was found to have an inhibitory action on cell firing. nih.gov This suggests it may act as an inhibitory neurotransmitter or neuromodulator. researchgate.netnih.gov

Furthermore, research has revealed significant interactions between this compound and the opioid system. It has been shown to modulate the effects of morphine. Specifically, this compound inhibits morphine-induced respiratory depression without affecting its analgesic properties. caymanchem.com It also inhibits morphine-induced dopamine (B1211576) efflux in the nucleus accumbens, a key brain region involved in reward and addiction. begellhouse.com In behavioral studies, the dipeptide was found to inhibit the acquisition of conditioned place preference for morphine, delay the development of tolerance, and reduce the intensity of withdrawal symptoms in rats. caymanchem.com These findings point to a role for this compound in regulating opioid reinforcement and dependence.

| Observed Neurobiological Effect | Experimental Model | Reference |

| Inhibitory action on neuronal firing | Iontophoretic application to rat brain stem neurons | nih.gov |

| Inhibition of morphine-induced respiratory depression | In vivo rat models | caymanchem.com |

| Inhibition of morphine-induced dopamine efflux | In the nucleus accumbens of rats | begellhouse.com |

| Inhibition of morphine tolerance and dependence | Morphine-conditioned rat models | caymanchem.com |

| Maintenance of cholinesterases | Denervated superior cervical ganglion in cats (as a precursor to Glycyl-L-glutamic acid) | pnas.org |

Endogenous Antagonist Properties against Neuropeptides (e.g., β-endorphin(1-31))

This compound, and more specifically its widely studied L-isomer, Glycyl-L-glutamine, is recognized as an endogenous dipeptide with notable antagonist properties against certain neuropeptides. This dipeptide is an enzymatic cleavage product of β-endorphin(1-31). medchemexpress.commedchemexpress.comxcessbio.comcaymanchem.com The processing of the parent peptide β-endorphin can lead to the formation of β-endorphin(1-27) and the C-terminal dipeptide Glycyl-L-glutamine. nih.gov This has led to the suggestion that the C-terminal processing of β-endorphin may generate a physiologically significant antagonist. physiology.org

Research has demonstrated that Glycyl-L-glutamine functions as an endogenous antagonist of β-endorphin(1-31) in several biological systems. medchemexpress.commedchemexpress.comxcessbio.com For instance, it has been shown to inhibit the firing frequencies of neurons in the nucleus reticularis gigantocellularis of the rat brain stem. physiology.org This inhibitory action is selective, as it does not affect neurons that are normally quiescent. physiology.org

In vivo studies have further substantiated the antagonist effects of Glycyl-L-glutamine. It has been observed to dose-dependently inhibit the hypotension induced by β-endorphin(1-31) in anesthetized rats. medchemexpress.comxcessbio.com Furthermore, Glycyl-L-glutamine has been found to inhibit morphine-induced respiratory depression without affecting morphine-induced analgesia in rats. caymanchem.comphysiology.org It also plays a role in modulating the effects of morphine, a potent opioid, by inhibiting conditioned place preference, delaying the development of tolerance, and reducing the intensity of withdrawal in morphine-conditioned rats. caymanchem.com

It is important to note that while Glycyl-L-glutamine is a weak agonist, its precursor β-endorphin(1-27) is a potent opioid receptor antagonist that blocks the effects of β-endorphin. physiology.org The antagonistic actions of Glycyl-L-glutamine appear to be distinct from its effects on opioid-induced analgesia, suggesting a selective mechanism of action. physiology.org

Table 1: Research Findings on the Antagonist Properties of Glycyl-L-glutamine

| Research Finding | Model System | Effect of Glycyl-L-glutamine | Reference(s) |

|---|---|---|---|

| Antagonism of β-endorphin(1-31) | General biological systems | Identified as an endogenous antagonist. | medchemexpress.commedchemexpress.comxcessbio.com |

| Inhibition of neuronal firing | Rat brain stem neurons | Inhibited firing frequencies in the nucleus reticularis gigantocellularis. | physiology.org |

| Inhibition of β-endorphin-induced hypotension | Pentobarbital-anesthetized rats | Dose-dependently inhibited hypotension. | medchemexpress.comxcessbio.com |

| Inhibition of morphine-induced respiratory depression | Conscious rats | Inhibited hypercapnia, hypoxia, and acidosis without affecting analgesia. | caymanchem.comphysiology.org |

| Modulation of morphine effects | Morphine-conditioned rats | Inhibited conditioned place preference, delayed tolerance, and reduced withdrawal intensity. | caymanchem.com |

Neurotrophic Factor Implications for Neuronal Maintenance and Regeneration

This compound and its related compounds have been investigated for their neurotrophic factor-like properties, suggesting a role in the maintenance and regeneration of neuronal populations. Much of the research has focused on the L-isomer, Glycyl-L-glutamine, and its effects on cholinergic systems.

Studies have shown that Glycyl-L-glutamine can function as a neurotrophic factor for the maintenance of acetylcholinesterase (AChE) and butyrylcholinesterase (BtChoEase) content in denervated superior cervical ganglion cells of cats. nih.gov It has been proposed that Glycyl-L-glutamine may act as a precursor to the active neurotrophic factor, which may be Glycyl-L-glutamic acid. nih.gov Another hypothesis suggests that Glycyl-L-glutamine must slowly combine with a plasma component to effectively penetrate ganglion cells and exert its neurotrophic effects. nih.gov

The neurotrophic influence of Glycyl-L-glutamine extends to the regeneration of cholinesterases. In rats treated with the irreversible cholinesterase inhibitor diisopropyl phosphorofluoridate (DFP), administration of Glycyl-L-glutamine resulted in a significant increase in the AChE activity in the gastrocnemius muscle, suggesting it promotes the synthesis of the enzyme. researchgate.net This effect is considered to be a general phenomenon at sites of cholinergic transmission.

Beyond its effects on cholinesterases, glutamine-containing dipeptides are thought to contribute to neural network repair. researchgate.net Some evidence suggests that this may occur through an increase in interneurongenesis and synapse formation. While direct evidence for this compound in promoting the generation of new neurons is limited, the broader family of glutamine-containing compounds has shown neuroprotective and regenerative potential.

For example, glutamine supplementation has been found to be neuroprotective in animal models of Alzheimer's disease and ataxia-telangiectasia. plos.orgnih.gov In the context of ataxia-telangiectasia, glutamine supplementation has been linked to the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth. nih.govnootropicsexpert.com The glutamate-glutamine cycle, which is fundamental for normal brain activity, is crucial for maintaining glutamatergic neurotransmission. mdpi.com Disruptions in this cycle are associated with various neurological and cognitive disorders. mdpi.com

Table 2: Research Findings on the Neurotrophic Implications of Glycyl-L-glutamine and Related Compounds

| Research Finding | Model System | Effect | Reference(s) |

|---|---|---|---|

| Maintenance of Cholinesterases | Denervated cat superior cervical ganglion | Opposed the fall in acetylcholinesterase and butyrylcholinesterase content. | nih.gov |

| Regeneration of Acetylcholinesterase | Rat gastrocnemius muscle after DFP inhibition | Increased the rate of AChE regeneration. | researchgate.net |

| Potential for Neural Network Repair | General | May increase interneurongenesis and synapse formation. | researchgate.net |

| Neuroprotection in Alzheimer's Disease Model | Animal model | Glutamine supplementation showed neuroprotective effects. | plos.org |

| Neuroprotection in Ataxia-Telangiectasia Model | Animal model | Glutamine supplementation linked to increased BDNF expression. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Acetylcholinesterase | |

| β-endorphin | |

| β-endorphin(1-27) | |

| β-endorphin(1-31) | |

| Brain-Derived Neurotrophic Factor | |

| Butyrylcholinesterase | |

| Diisopropyl phosphorofluoridate | |

| Glutamine | |

| This compound | |

| Glycyl-L-glutamic acid | |

| Glycyl-L-glutamine |

In Vitro Research Models and Findings with Glycyl Dl Glutamine

Studies in Cultured Mammalian Cells

Assessment of Cell Growth and Viability in Various Cell Lines

The substitution of the unstable amino acid L-glutamine with the stable dipeptide Glycyl-DL-glutamine has been investigated in various mammalian cell culture systems to assess its impact on cell growth and viability.

In murine hybridoma cell cultures , replacing glutamine with this compound resulted in a 14% higher final cell density. openaccessjournals.com Hybridoma cells, which are crucial for monoclonal antibody production, often show improved growth in media with glutamine concentrations higher than average. sigmaaldrich.comnumberanalytics.com The use of stable glutamine dipeptides like this compound can support these higher demands without the detrimental effects of ammonia (B1221849) accumulation from glutamine degradation. openaccessjournals.comsigmaaldrich.com

For Chinese Hamster Ovary (CHO) cells , a primary platform for producing recombinant proteins, Glycyl-L-glutamine is taken up at a slower rate compared to another dipeptide, L-Alanyl-L-glutamine. evonik.com This slower uptake can lead to a slightly reduced growth rate but has been associated with a higher antibody titer. evonik.com The reduced metabolic rate likely corresponds to lower production of inhibitory byproducts like ammonia and lactate (B86563). evonik.com Stepwise reduction of glutamine in CHO-K1 cell cultures has been shown to allow adaptation to glutamine-free medium, with cells compensating by increasing consumption of other amino acids like glutamate (B1630785) and aspartate. nih.gov

Studies on the human monocytic cell line U937 have shown that these cells are sensitive to glutamine availability. Glutamine deprivation can increase their susceptibility to stress and apoptosis. researchgate.net While direct studies on this compound with U937 cells are limited in the provided results, research indicates glutamine is crucial for their viability and response to stimuli. researchgate.netcambridge.org Glutamine protects U937 cells from heat-induced apoptosis, a finding associated with the high expression of heat shock protein 70 (Hsp70). cambridge.orgcambridge.org

In the context of human colorectal cancer cells, such as Caco-2 , glutamine is a key metabolite for cell growth. mdpi.com Deprivation of glutamine significantly reduces the proliferation of Caco-2 cells and can induce cell death and cell cycle arrest. mdpi.com While glutamine is vital, high concentrations have been shown to decrease transepithelial resistance (TER) in Caco-2 monolayers, suggesting an effect on tight junction dynamics, although this was not associated with changes in cell viability. nih.gov The use of stable glutamine dipeptides in Caco-2 cell models has been explored to protect intestinal barrier function. mdpi.com

Interactive Data Table: Effect of this compound on Cell Growth

| Cell Line | Observation | Finding |

| Hybridoma | Final Cell Density | 14% higher with this compound vs. L-glutamine openaccessjournals.com |

| CHO | Growth Rate | Slightly reduced with Glycyl-L-glutamine vs. L-Alanyl-L-glutamine evonik.com |

| CHO | Antibody Titer | Higher with Glycyl-L-glutamine evonik.com |

| Caco-2 | Proliferation | Reduced upon glutamine deprivation mdpi.com |

Analysis of Cellular Metabolism and Substrate Utilization in Culture Systems

This compound serves as a stable source of glutamine, influencing cellular metabolism by altering substrate utilization and byproduct formation. In mammalian cell cultures, glutamine is a primary energy and nitrogen source, but its chemical instability and metabolic breakdown lead to the accumulation of ammonia, a toxic byproduct that can impede cell growth and affect protein production. openaccessjournals.comevonik.com

The use of dipeptides like this compound circumvents the issue of chemical degradation in liquid media. evonik.comevonik.com Cells enzymatically cleave the dipeptide to release glutamine and glycine (B1666218), allowing for a more controlled supply of glutamine. thermofisher.com This controlled release mechanism can lead to significant reductions in the accumulation of ammonia and lactate. openaccessjournals.com

In CHO cells, the uptake rate of Glycyl-L-glutamine is lower than that of L-Alanyl-L-glutamine. evonik.com This slower metabolism can be beneficial, as it may prevent the metabolic overflow often seen with high rates of glutamine consumption, thereby reducing the formation of inhibitory byproducts. evonik.com Cells deprived of glutamine can adapt by increasing their consumption of other amino acids, such as glutamate and aspartate, to fuel the Tricarboxylic Acid (TCA) cycle. nih.govmdpi.com

Glutamine is metabolized to glutamate, which can then enter the TCA cycle as α-ketoglutarate. nih.govresearchgate.net This pathway is crucial for the synthesis of ATP, nucleotides, and non-essential amino acids. nih.govportlandpress.com In rapidly dividing cells like lymphocytes and macrophages, the rate of glutamine utilization can be similar to or even greater than that of glucose. nih.govresearchgate.netresearchgate.net The metabolism of glutamine is also linked to the production of glutathione (B108866), a major cellular antioxidant. researchgate.netaltmedrev.com

Interactive Data Table: Metabolic Effects of Glutamine Dipeptides

| Parameter | Effect of this compound Substitution | Rationale |